3-allyltetrahydro-2H-pyran-2-one

Description

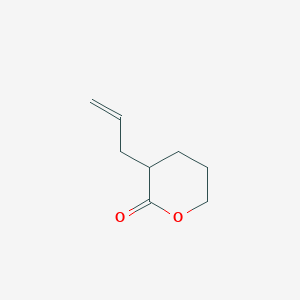

3-Allyltetrahydro-2H-pyran-2-one is a lactone derivative characterized by a six-membered oxygen-containing ring (tetrahydro-2H-pyran-2-one) substituted with an allyl group at the 3-position. This compound belongs to the broader class of pyranones, which are widely studied for their diverse reactivity, biological activity, and applications in organic synthesis .

Properties

CAS No. |

50994-84-8 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-prop-2-enyloxan-2-one |

InChI |

InChI=1S/C8H12O2/c1-2-4-7-5-3-6-10-8(7)9/h2,7H,1,3-6H2 |

InChI Key |

AKIMEVGXWODVKK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CCCOC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

3-Ethyltetrahydro-2H-pyran-2-one (CAS 32821-68-4):

- Structure : Features an ethyl group instead of an allyl substituent.

- Properties : Lower reactivity due to the absence of the conjugated allyl double bond. Boiling point: 227.0±8.0 °C; density: 1.0±0.1 g/cm³; molecular weight: 128.169 g/mol .

- Applications : Used in flavor and fragrance industries due to its stability and mild odor profile.

- 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one: Structure: Chloro and acetyl groups enhance electrophilicity at the 3- and 5-positions. Synthesis: Prepared via substitution reactions involving chlorides and ketones . Applications: Potential as an intermediate in agrochemical synthesis.

4-Hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one :

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₈H₁₂O₂ | 140.18 | Not reported | Not reported | Allyl |

| 3-Ethyltetrahydro-2H-pyran-2-one | C₇H₁₂O₂ | 128.17 | 227.0±8.0 | 1.0±0.1 | Ethyl |

| 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one | C₈H₇ClO₃ | 186.59 | Not reported | Not reported | Chloro, Acetyl, Methyl |

Data compiled from .

Preparation Methods

Synthesis via Reformatsky Reaction and Cyclization

The Reformatsky reaction is a classical method for lactone synthesis. Source details a protocol where 3-(R)-hydroxynonanal, derived from ricinoleic acid, reacts with ethyl bromoacetate in the presence of zinc. The reaction proceeds via enolate formation, followed by intramolecular cyclization under acidic conditions to yield 6-substituted tetrahydro-2H-pyran-2-one derivatives.

Procedure :

-

Reformatsky Reaction :

-

React 3-(R)-hydroxynonanal with ethyl bromoacetate in THF using Zn.

-

Acidify with HCl (pH 2) and reflux to induce cyclization.

-

Purify via silica gel chromatography (ethyl acetate/heptane gradient).

-

Yield : 65–78% for analogous 6-hexyl derivatives .

Key Advantage : High stereoselectivity due to Zn-mediated suppression of side reactions .

Asymmetric Allyboration/Oxa-Michael Tandem Reaction

Source demonstrates a catalytic asymmetric approach using aldehydes and allylboronate esters. The method involves a chiral catalyst to control stereochemistry during allylboration, followed by oxa-Michael cyclization.

Procedure :

-

Allyboration :

-

Treat aldehyde with allylboronate pinacol ester in anhydrous toluene at −60°C.

-

Use a chiral catalyst (e.g., binaphthol-derived) for enantioselectivity.

-

-

Oxa-Michael Cyclization :

-

Warm to room temperature and stir for 24 hours.

-

Purify via preparative thin-layer chromatography (PTLC).

-

Yield : 72–92% for 2-(6-allyltetrahydro-2H-pyran-2-yl) derivatives .

Stereochemical Outcome : Enantiomeric excess (ee) of 80–89% .

Base-Promoted Cyclization of Enaminones

Source and highlight base-mediated cyclization strategies using enaminones or α,β-unsaturated ketones. For example, 3,3-bis(methylthio)-1-arylprop-2-en-1-one reacts with malononitrile in DMF under basic conditions to form 2H-pyran-2-one cores.

Procedure :

-

Enaminone Formation :

-

React cyclohexanone with DMFDMA (N,N-dimethylformamide dimethyl acetal) to generate α-enaminoketones.

-

-

Cyclization :

-

Treat with malononitrile and KOH in DMF at 100°C.

-

Acidify with HCl to precipitate the product.

-

Yield : 70–85% for 4-(methylthio)-2-oxo-6-aryl derivatives .

Limitation : Requires harsh conditions (reflux, strong base) .

Comparative Analysis of Methods

*Theoretical estimate based on analogous reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.